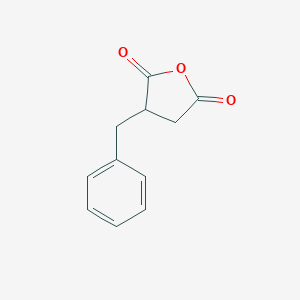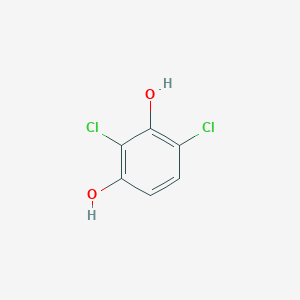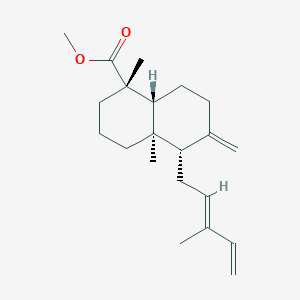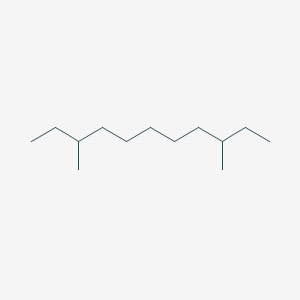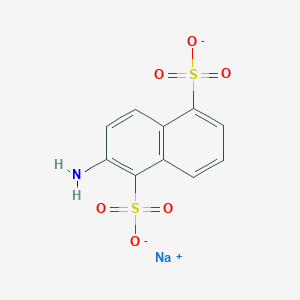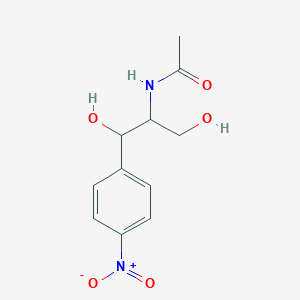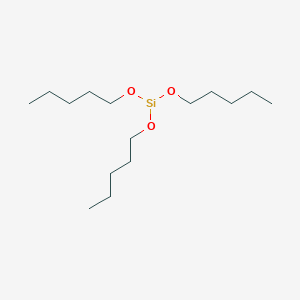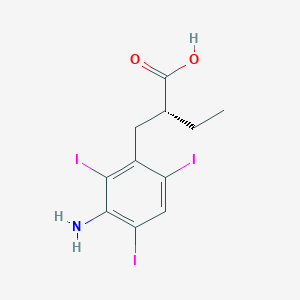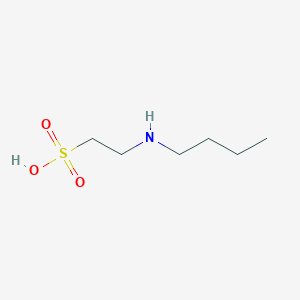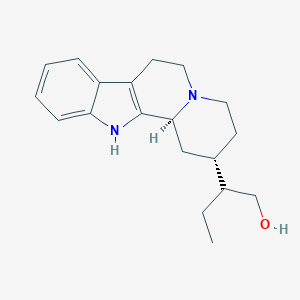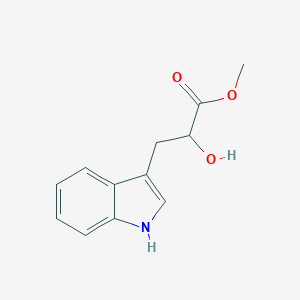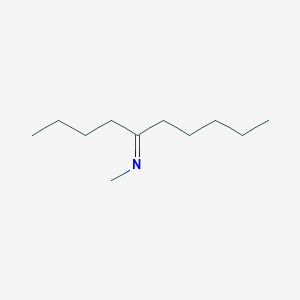
Methylamine, N-(1-butylhexylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamine, N-(1-butylhexylidene)- is a chemical compound that is used in scientific research for its unique properties and applications. It is a derivative of methylamine and is also known as N-butylhexylidene-methylamine. This compound has been extensively studied for its potential use as a precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Methylamine, N-(1-butylhexylidene)- is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry, forming complexes with various metal ions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Methylamine, N-(1-butylhexylidene)- are not well studied. However, it is known to be toxic and can cause harm to living organisms if not handled properly. Therefore, it is important to use appropriate safety precautions when working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylamine, N-(1-butylhexylidene)- has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it a useful reagent in organic synthesis. Another advantage is its low cost, which makes it an attractive alternative to other more expensive reagents. However, one limitation is its toxicity, which requires the use of appropriate safety precautions. Another limitation is its limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of Methylamine, N-(1-butylhexylidene)-. One direction is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential use as a reagent in new organic reactions. Additionally, the study of its toxicity and potential environmental impact is an important area for future research. Finally, the development of new applications for this compound, such as in the development of new materials or catalysts, is an exciting area for future research.
Métodos De Síntesis
The synthesis of Methylamine, N-(1-butylhexylidene)- is a multi-step process that involves the reaction of methylamine with 1-butylhexylidene. The reaction takes place in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is then purified using various techniques, such as distillation or chromatography.
Aplicaciones Científicas De Investigación
Methylamine, N-(1-butylhexylidene)- has been widely used in scientific research for its unique properties and applications. It is commonly used as a precursor for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. This compound has also been studied for its potential use in the development of new catalysts and as a reagent in organic synthesis.
Propiedades
Número CAS |
18641-76-4 |
|---|---|
Nombre del producto |
Methylamine, N-(1-butylhexylidene)- |
Fórmula molecular |
C11H23N |
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
N-methyldecan-5-imine |
InChI |
InChI=1S/C11H23N/c1-4-6-8-10-11(12-3)9-7-5-2/h4-10H2,1-3H3 |
Clave InChI |
YLTDAMSTXHFOCY-UHFFFAOYSA-N |
SMILES |
CCCCCC(=NC)CCCC |
SMILES canónico |
CCCCCC(=NC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



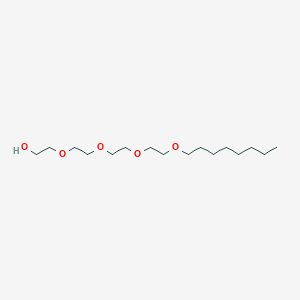
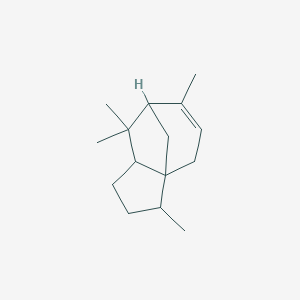
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
